4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-methoxypyridine with piperazine to form an intermediate, which is then further reacted with N,N-dimethylbenzenesulfonamide under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide, including:
- 4-(2-Methoxypyridin-3-yl)tetrahydro-2H-pyran-4-ol
- 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles
- Benzyl 4-methoxypyridin-2-ylcarbamate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
4-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-21(2)29(26,27)16-6-4-14(5-7-16)19(25)22-10-11-23(18(24)13-22)15-8-9-20-17(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYHDKJYGUOFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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